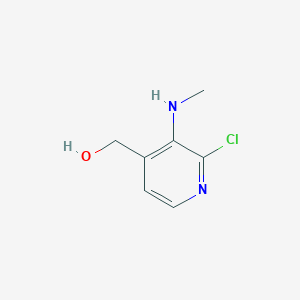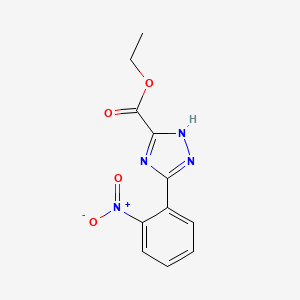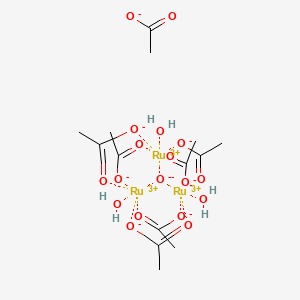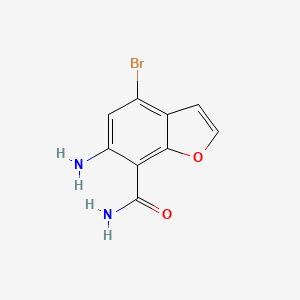![molecular formula C10H19NO3S B13662501 N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a thioether linkage. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine typically involves the following steps:
Protection of the amine group: The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide.
Formation of the thioether linkage: The protected amine is then reacted with an appropriate thiol compound under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the oxirane ring.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Diols: from reduction of the oxirane ring.
Substituted products: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is primarily based on its ability to undergo nucleophilic substitution reactions at the oxirane ring. This reactivity allows it to form covalent bonds with various nucleophiles, making it a valuable intermediate in the synthesis of complex molecules . The Boc protecting group provides stability to the amine functionality, allowing selective reactions to occur at other sites within the molecule .
Vergleich Mit ähnlichen Verbindungen
N-Boc-ethanolamine: Similar in structure but lacks the thioether and oxirane functionalities.
N-Boc-2-aminoacetaldehyde: Contains a Boc-protected amine and an aldehyde group instead of the thioether and oxirane.
N-Boc-2-aminoethanethiol: Features a Boc-protected amine and a thiol group but lacks the oxirane ring.
Uniqueness: N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine is unique due to the combination of the Boc protecting group, thioether linkage, and oxirane ring. This combination provides a versatile platform for various chemical transformations and applications in synthesis, making it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C10H19NO3S |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(oxiran-2-ylmethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-15-7-8-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
VCVAXBCXQDGXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCSCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)
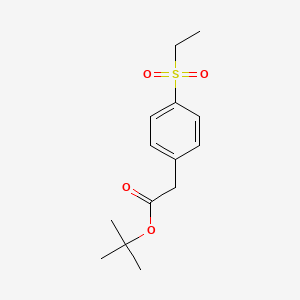
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
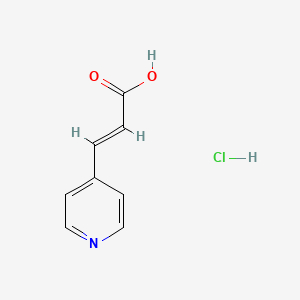

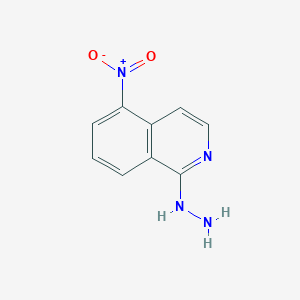
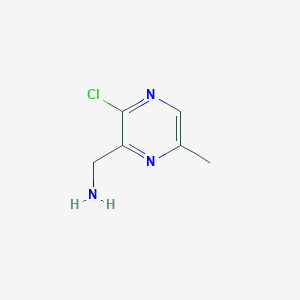
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
